Critical variability in enzyme kinetics, liposomal delivery, and antiviral potency arises from substituting cinobufagin with bufalin or resibufogenin. Our Cinobufagin (CAS 470-37-1) reference standard with unique 16-acetoxy ensures assay reproducibility. • Na+/K+-ATPase: 16-acetoxy reduces K+-stabilization vs. bufalin for precise kinetics. • Liposomal: 90.0% entrapment, outperforms bufalin for targeted oncology payload. • Antiviral: >90× potency vs. resibufogenin in coronavirus entry assays; required for SAR. ≥98% HPLC, sol. ~10 mg/mL DMSO/DMF, inert gas purging.
Cinobufagin (CAS 470-37-1) is a highly purified bufadienolide steroid lactone originally isolated from the venom of the Asiatic toad (Bufo gargarizans). In commercial and research procurement, it serves as a critical analytical reference standard for the quality control of Traditional Chinese Medicine (TCM) preparations and as a high-value lead compound in oncology and virology . Characterized by its specific 16-acetoxy and 14-hydroxy structural motifs, cinobufagin functions as a potent inhibitor of the Na+/K+-ATPase pump. It is typically supplied as a crystalline solid with a solubility of approximately 10 mg/mL in DMSO or dimethyl formamide, requiring precise solvent handling and inert gas purging to maintain stability before dilution into aqueous assay buffers .
Procuring crude toad venom extracts or substituting cinobufagin with closely related bufadienolides like bufalin or resibufogenin critically compromises experimental reproducibility and formulation integrity. While these compounds share a steroid core, cinobufagin's unique 16-acetoxy group significantly alters its binding kinetics to the Na+/K+-ATPase, specifically reducing the potassium-stabilizing effect seen with bufalin, which fundamentally changes assay outcomes in enzyme kinetic studies [1]. Furthermore, its distinct lipophilicity profile dictates different liposomal entrapment efficiencies and pharmacokinetic clearance rates. In antiviral and oncology screening, substituting cinobufagin with resibufogenin can result in up to a 90-fold drop in potency, making exact compound sourcing mandatory for valid structure-activity relationship (SAR) and formulation studies [2].
Cinobufagin and bufalin both exhibit high affinity for the Na+/K+-ATPase pump, but their dissociation kinetics differ significantly under physiological potassium concentrations. Cinobufagin exhibits only a partial K+-stabilizing effect on the fast-dissociating complex, whereas bufalin's dissociation becomes profoundly slower in the presence of K+[1].
| Evidence Dimension | Dissociation kinetics from Na+/K+-ATPase in the presence of K+ |
| Target Compound Data | Cinobufagin shows only a partial K+-stabilizing effect on the fast-dissociating complex (Kd = 0.05 μM in absence of K+). |
| Comparator Or Baseline | Bufalin exhibits a strong K+-stabilizing effect, with dissociation becoming 300 times slower (2.2 × 10^-6 s^-1). |
| Quantified Difference | Cinobufagin lacks the profound 300-fold K+-dependent dissociation slowing characteristic of bufalin. |
| Conditions | Pig kidney Na+/K+-ATPase assay evaluated with and without 200 mM K+. |
Critical for researchers designing Na+/K+-ATPase receptor assays where potassium-dependent dissociation kinetics must be controlled or minimized.
When formulating bufadienolides into lipid-based delivery systems, the compound's specific structure dictates encapsulation success. In standardized liposome preparations, cinobufagin achieves a higher entrapment efficiency than bufalin, making it a more efficient payload for nanoparticle engineering [1].
| Evidence Dimension | Liposomal Entrapment Efficiency (%) |
| Target Compound Data | Cinobufagin achieves 90.0% entrapment efficiency. |
| Comparator Or Baseline | Bufalin achieves 86.5% entrapment efficiency. |
| Quantified Difference | Cinobufagin demonstrates a 3.5% absolute increase in liposomal entrapment efficiency over bufalin. |
| Conditions | Bufadienolide-loaded liposomes (BU-lipo) formulated with Lipoid E-80 1.25% and cholesterol 0.06% at pH 6.5. |
Essential for formulation scientists selecting the optimal bufadienolide for lipid-based nanoparticle delivery systems where maximum payload retention is required.
In antiviral screening against emerging coronaviruses, cardiotonic steroids show highly variable efficacy. Cinobufagin demonstrates potent anti-MERS-CoV activity in the low nanomolar range, significantly outperforming common in-class substitutes like cinobufotalin and resibufogenin [1].
| Evidence Dimension | Anti-MERS-CoV Activity (IC50) |
| Target Compound Data | Cinobufagin exhibits high antiviral activity with an IC50 of 0.017–0.027 μM. |
| Comparator Or Baseline | Cinobufotalin and resibufogenin exhibit comparatively low activity with IC50 values of 0.231–1.612 μM. |
| Quantified Difference | Cinobufagin is approximately 10 to 90 times more potent than cinobufotalin and resibufogenin against MERS-CoV. |
| Conditions | Immunofluorescence antiviral assay in MERS-CoV infected Calu-3 cells. |
Justifies the procurement of cinobufagin over resibufogenin for high-throughput antiviral screening programs targeting coronavirus entry and replication.
While bufalin is often cited as the most potent bufadienolide in specific breast cancer lines, cinobufagin offers superior broad-spectrum efficacy across diverse lung cancer phenotypes. Against a 5-cell line panel, cinobufagin outperformed both bufalin and arenobufagin [1].
| Evidence Dimension | Anticancer efficacy (IC50) across a 5-cell line panel |
| Target Compound Data | Cinobufagin demonstrates IC50 values ranging from 2.3 to 6.7 μM. |
| Comparator Or Baseline | Bufalin and Arenobufagin exhibited lower overall anticancer efficacy across the same specific panel. |
| Quantified Difference | Cinobufagin provides superior broad-spectrum cytotoxicity against A549, NCI-H460, H1299, Sk-mes-1, and Calu-3 cells compared to bufalin and arenobufagin. |
| Conditions | In vitro cytotoxicity assay against five human lung cancer cell lines. |
Guides the selection of cinobufagin as the preferred bufadienolide lead compound for broad-spectrum lung cancer drug development.
Cinobufagin is procured as a primary HPLC/LC-MS reference standard to quantify bufadienolide content and ensure batch-to-batch reproducibility in commercial Chan Su extracts and related Traditional Chinese Medicine formulations .
Due to its unique dissociation kinetics, cinobufagin is selected over bufalin for structural biology and enzyme kinetic studies where the potassium-dependent stabilization of the Na+/K+-ATPase inhibitor complex must be minimized or controlled[1].
Cinobufagin is utilized in the development of liposomal drug delivery systems, where its favorable lipophilicity profile yields a 90.0% entrapment efficiency, outperforming bufalin in payload retention for targeted oncology applications [2].
Employed as a high-potency baseline compound in virology screening, cinobufagin is prioritized over resibufogenin for evaluating cardiotonic steroids as inhibitors of coronavirus entry and replication, owing to its superior IC50 profile[3].
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